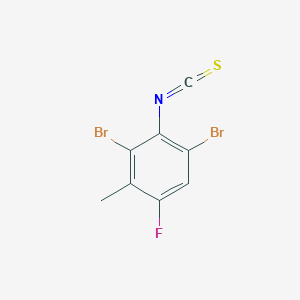
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate is a chemical compound with the molecular formula C8H4Br2FNS and a molecular weight of 325. This compound is primarily used in proteomics research and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate typically involves the reaction of 2,6-dibromo-4-fluoro-3-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylisothiocyanates, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction is crucial for its applications in proteomics research, where it is used to study protein interactions and modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dibromo-4-fluoro-3-methylphenylamine
- 2,6-Dibromo-4-fluoro-3-methylphenol
- 2,6-Dibromo-4-fluoro-3-methylphenylthiourea
Uniqueness
2,6-Dibromo-4-fluoro-3-methylphenylisothiocyanate is unique due to its isothiocyanate functional group, which allows it to form covalent bonds with nucleophilic sites on proteins. This property makes it particularly valuable in proteomics research, where it is used to study protein interactions and modifications .
Eigenschaften
CAS-Nummer |
1000576-76-0 |
|---|---|
Molekularformel |
C8H4Br2FNS |
Molekulargewicht |
325.00 g/mol |
IUPAC-Name |
1,3-dibromo-5-fluoro-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H4Br2FNS/c1-4-6(11)2-5(9)8(7(4)10)12-3-13/h2H,1H3 |
InChI-Schlüssel |
REVVQRYXWLSVGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1F)Br)N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)


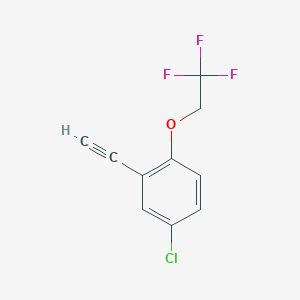
![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
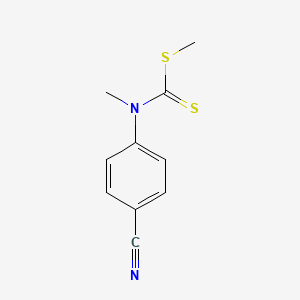


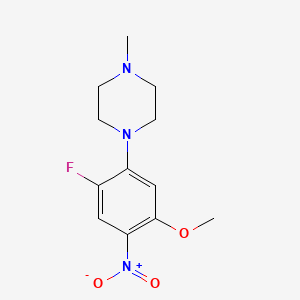
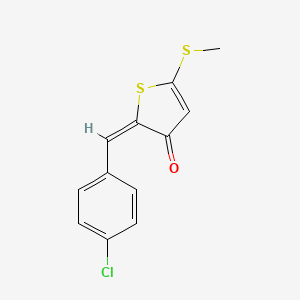

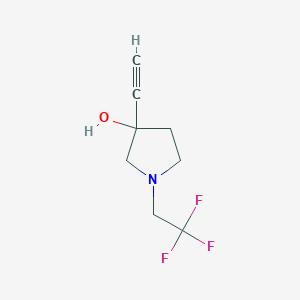
![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)
